molecular formula C14H15NO5 B11724809 (1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B11724809
M. Wt: 277.27 g/mol
InChI Key: LSQLVYQCTSAFJE-PWSUYJOCSA-N
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Description

(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound contains a cyclopentane ring substituted with a carboxylic acid group and a 4-nitrophenyl group attached to an oxoethyl side chain. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Grignard reaction, followed by oxidation.

    Attachment of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction.

    Formation of the Oxoethyl Side Chain: The oxoethyl side chain can be introduced through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles replace the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.

    2,4,6-Trinitrobenzoic acid: A polynitroaromatic compound with similar nitrophenyl groups.

Uniqueness

(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

(1S,2R)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15NO5/c16-13(8-10-2-1-3-12(10)14(17)18)9-4-6-11(7-5-9)15(19)20/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m1/s1

InChI Key

LSQLVYQCTSAFJE-PWSUYJOCSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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